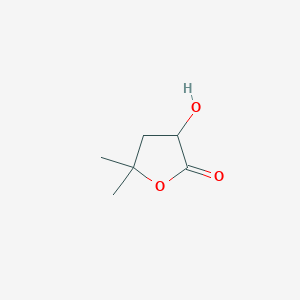

2-Hydroxy4,4-dimethyl-gamma-butyrolactone

Description

BenchChem offers high-quality 2-Hydroxy4,4-dimethyl-gamma-butyrolactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy4,4-dimethyl-gamma-butyrolactone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5,5-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-4(7)5(8)9-6/h4,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQIPIVZYKEWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436595 | |

| Record name | 2-hydroxy4,4-dimethyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13416-69-8 | |

| Record name | 2-hydroxy4,4-dimethyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of Gamma-Butyrolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the thermodynamic stability of gamma-butyrolactone (GBL) and its derivatives, a critical consideration in drug design, chemical synthesis, and materials science. Understanding the factors that govern the stability of the GBL ring is paramount for predicting reactivity, designing novel bioactive molecules, and developing new polymers. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations that drive the thermodynamic landscape of these important heterocyclic compounds.

The Fundamental Energetics of the Gamma-Butyrolactone Ring

The gamma-butyrolactone (GBL) ring, a five-membered lactone, possesses a unique thermodynamic profile that dictates its chemical behavior. While it is a common structural motif in a vast array of natural products and synthetic compounds, the parent GBL ring is notably stable and reluctant to undergo ring-opening polymerization under standard conditions.[1][2] This inherent stability is a delicate balance of several thermodynamic factors, primarily ring strain and conformational flexibility.

Ring Strain: A Subtle but Significant Contributor

Contrary to what might be expected for a five-membered ring, GBL exhibits a relatively low degree of ring strain.[3] This is a key reason for its limited polymerizability, as the enthalpy of polymerization (ΔHp) is positive, making the process thermodynamically unfavorable.[1][2] The strain that does exist arises from a combination of angle strain, due to the deviation of bond angles from ideal sp3 and sp2 hybridization, and torsional strain from eclipsing interactions of adjacent hydrogen atoms.

Conformational Landscape of the GBL Ring

The GBL ring is not planar. It adopts a puckered, envelope-like conformation to alleviate torsional strain. The conformational flexibility of the ring allows it to exist in several low-energy conformations. Computational studies have shown that the energy differences between these conformers are small, typically on the order of 1-2 kcal/mol.[4] This conformational mobility is a crucial aspect of the thermodynamic profile of GBL and its derivatives, as substituents can significantly influence the preferred conformation and, consequently, the overall stability of the molecule.

The Impact of Substitution on Thermodynamic Stability

The introduction of substituents onto the GBL ring can dramatically alter its thermodynamic stability. These effects are multifaceted and depend on the nature, size, and position of the substituent.

Positional Effects of Substituents

The location of a substituent on the GBL ring—at the alpha (α), beta (β), or gamma (γ) position—has a profound impact on the ring's stability.

-

α-Substitution: Alkyl groups at the α-position can increase the stability of the GBL ring. This is attributed to the Thorpe-Ingold effect, where the gem-dialkyl effect can decrease the internal bond angle, thereby reducing angle strain. However, bulky α-substituents can also introduce steric strain, which can destabilize the ring.[5]

-

β-Substitution: Substituents at the β-position can have a more complex influence. While smaller alkyl groups may have a minor impact, larger groups can introduce significant steric interactions that destabilize certain ring conformations. The stereochemistry of β-substituents is particularly important, as will be discussed later.

-

γ-Substitution: Substitution at the γ-position directly affects the carbon atom attached to the ring oxygen. Electron-donating groups at this position can stabilize the partial positive charge on the adjacent oxygen atom, thereby increasing the overall stability of the lactone. Conversely, electron-withdrawing groups can have a destabilizing effect.

Electronic Effects of Substituents

The electronic nature of a substituent can significantly influence the stability of the GBL ring by altering bond strengths and electron distribution.

-

Electron-Withdrawing Groups: Groups such as halogens (e.g., fluorine) can have a dual effect. Inductively, they withdraw electron density, which can weaken the C-O ester bond and potentially decrease stability. A computational study on fluorinated GBL derivatives showed that α-fluorination weakens the bond between the carbonyl carbon and the adjacent carbon.[6]

-

Electron-Donating Groups: Alkyl groups and other electron-donating substituents can increase the electron density in the ring, potentially strengthening the ring bonds and enhancing stability.

Stereochemical Considerations

The relative orientation of substituents (stereochemistry) is a critical determinant of thermodynamic stability in substituted GBLs.

-

cis-trans Isomerism: In disubstituted GBLs, the trans isomer is generally more thermodynamically stable than the cis isomer.[7] This is due to the minimization of steric repulsion between the substituents when they are on opposite sides of the ring. The energy difference between cis and trans isomers can be significant and will dictate the equilibrium position in isomerization reactions. Studies on the stereoselective synthesis of β,γ-disubstituted γ-butyrolactones have shown that it is possible to control the formation of either the cis or trans isomer by careful selection of reaction conditions.[8]

The relationship between substituent position, stereochemistry, and thermodynamic stability is a key consideration in the design and synthesis of GBL derivatives with desired properties.

Experimental and Computational Approaches to Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to quantitatively assess the thermodynamic stability of GBL derivatives.

Experimental Methodologies

3.1.1. Calorimetry

Calorimetry provides a direct measurement of the heat changes associated with chemical processes, offering fundamental thermodynamic data.

-

Bomb Calorimetry: This technique is used to determine the enthalpy of combustion. From this, the standard enthalpy of formation (ΔHf°) can be calculated, which is a direct measure of the thermodynamic stability of a molecule.[9]

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to study phase transitions and determine heat capacities, which are important thermodynamic parameters.[10]

Protocol for Differential Scanning Calorimetry (DSC) of a GBL Derivative:

-

Sample Preparation: Accurately weigh 2-10 mg of the thoroughly dried GBL derivative into a Tzero hermetic aluminum pan.[11]

-

Encapsulation: Place the corresponding lid on the pan and seal it using a press. Prepare an empty, sealed pan to serve as a reference.[11]

-

Instrument Setup: Place the sample and reference pans into the DSC instrument's sample and reference holders, respectively.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate, typically 10-20 °C/min, over the desired temperature range.[12]

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting points and to calculate heat capacities.

3.1.2. Equilibration Studies and NMR Spectroscopy

Equilibration studies, often monitored by Nuclear Magnetic Resonance (NMR) spectroscopy, are a powerful tool for determining the relative thermodynamic stabilities of isomers.

-

Acid- or Base-Catalyzed Equilibration: A mixture of isomers can be treated with an acid or base to catalyze their interconversion. The reaction is allowed to reach equilibrium, and the final ratio of isomers is determined. This ratio directly corresponds to the difference in Gibbs free energy (ΔG°) between the isomers.

-

NMR for Equilibrium Monitoring: 1H NMR spectroscopy is particularly useful for monitoring the progress of an equilibration reaction and for quantifying the equilibrium mixture without the need for separation.[1] The relative integrals of characteristic peaks for each isomer provide a direct measure of their concentrations.[1]

Protocol for Determining Relative Stability of GBL Diastereomers via NMR:

-

Sample Preparation: Prepare a solution of a non-equilibrium mixture of the GBL diastereomers in a suitable deuterated solvent (e.g., CDCl3).

-

Initiation of Equilibration: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid) or a strong base (e.g., DBU) to the NMR tube.

-

NMR Monitoring: Acquire 1H NMR spectra at regular time intervals to monitor the change in the ratio of the diastereomers.

-

Equilibrium Determination: Continue monitoring until the ratio of the diastereomers no longer changes, indicating that equilibrium has been reached.

-

Quantification: Integrate the signals corresponding to each diastereomer to determine their equilibrium concentrations.

-

Calculation of ΔG°: Calculate the equilibrium constant (Keq) from the concentrations and then use the equation ΔG° = -RTln(Keq) to determine the difference in Gibbs free energy between the diastereomers.

Computational Chemistry

Computational methods have become indispensable for predicting and understanding the thermodynamic properties of molecules.

-

Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are used to calculate the electronic structure and energies of molecules.[6] These calculations can provide accurate estimates of enthalpies of formation, conformational energies, and reaction energies.

-

Conformational Searching: For flexible molecules like GBL derivatives, it is crucial to identify all low-energy conformations. Various conformational search algorithms are employed to explore the potential energy surface and identify the global minimum and other significant conformers.[4]

Workflow for Computational Analysis of GBL Derivative Stability:

Caption: A typical workflow for the computational analysis of the thermodynamic stability of a gamma-butyrolactone derivative.

The GBL Ring in Equilibrium: Hydrolysis and Lactonization

The thermodynamic stability of the GBL ring is also evident in its equilibrium with its corresponding open-chain hydroxy acid, gamma-hydroxybutyric acid (GHB).

The pH-Dependent Equilibrium

The interconversion between GBL and GHB is a reversible, pH-dependent process.[13]

-

Acidic Conditions: In acidic solutions, an equilibrium is established between the lactone and the hydroxy acid.[13] The formation of the five-membered GBL ring is generally favored due to its thermodynamic stability.[14]

-

Basic Conditions: Under basic conditions, the equilibrium is strongly shifted towards the open-chain carboxylate form (the salt of GHB). The hydrolysis of the lactone is rapid and essentially irreversible in the presence of a strong base.[15]

The dynamic relationship between the closed-ring lactone and the open-chain hydroxy acid is a critical consideration in biological systems, where GBL can act as a prodrug for GHB.[13]

Conclusion and Future Directions

The thermodynamic stability of gamma-butyrolactone derivatives is a complex interplay of ring strain, conformational preferences, and the electronic and steric effects of substituents. A thorough understanding of these factors is essential for the rational design of new molecules with tailored properties. While significant progress has been made in understanding the parent GBL system, a more systematic and quantitative exploration of a wider range of substituted derivatives is needed. Future research should focus on:

-

Comprehensive Substituent Effect Studies: Systematic experimental and computational investigations into the effects of a broad range of substituents at all positions of the GBL ring.

-

Quantitative Stereoisomer Stability: Precise determination of the thermodynamic parameters governing the relative stabilities of various stereoisomers.

-

Advanced Calorimetric Measurements: Acquisition of high-quality calorimetric data for a diverse library of GBL derivatives to build a robust thermodynamic database.

By continuing to unravel the intricate thermodynamic landscape of gamma-butyrolactone derivatives, researchers will be better equipped to harness the potential of this versatile chemical scaffold in medicine, materials science, and beyond.

References

-

Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC. [Link]

-

Conformational study of (8alpha,8'beta)-bis(substituted phenyl)-lignano-9,9'-lactones by means of combined computational, database mining, NMR, and chemometric approaches. PubMed. [Link]

-

Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. MDPI. [Link]

-

A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

1 Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS Zhicheng Zh. OSTI. [Link]

-

gamma-butyrolactone. SWGDrug. [Link]

-

Butyrolactone. The NIST WebBook. [Link]

-

.gamma.-butyrolactone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST/TRC. [Link]

-

Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. PMC. [Link]

-

γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion | Precision Chemistry. ACS Publications. [Link]

-

Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

(PDF) Phase diagram of γ-butyrolactone-dimethyl-carbonate mixtures. ResearchGate. [Link]

-

Unprecedented stability of δ-lactones with axial substituents rather than equatorial ones; comparison with the Prelog–Djerassi lactone derivative. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

-

Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. [Link]

-

170 NMR SPECTROSCOPY OF LACTONES David W. Boykin' Department of Chemistry, Georgia State University Atlanta. Georgia 30303-3083,. LOCKSS. [Link]

-

Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]

-

Mechanisms of lactone-forming C–H insertion reactions. (a) The.... ResearchGate. [Link]

-

Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. PubMed. [Link]

-

Stereoisomerization of beta-hydroxy-alpha-sulfenyl-gamma-butyrolactones controlled by two concomitant 1,4-type nonbonded sulfur-oxygen interactions as analyzed by X-ray crystallography. PubMed. [Link]

-

A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. PubMed. [Link]

-

γ-Butyrolactone. Wikipedia. [Link]

-

hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. [Link]

-

Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Publishing. [Link]

-

Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. PMC. [Link]

-

FCS20 - Procedure for Derivatization of GHB. Department of Forensic Sciences. [Link]

-

Solid-liquid phase equilibria, excess volume and molar refraction deviation for carbonate ester systems with γ-Butyrolactone (GBL) | Request PDF. ResearchGate. [Link]

-

β,γ-trans-selective γ-butyrolactone formation via homoenolate cross-annulation of enals and aldehydes. [Link]

-

Determination of gamma-butyrolactone (GBL). [Link]

-

Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. [Link]

-

N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. UC Santa Barbara. [Link]

-

Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. [Link]

-

Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]

-

Research Article Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds. ScienceOpen. [Link]

-

Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. Frontiers. [Link]

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue Engineering. [Link]

-

Combined Experimental and Theoretical Study of the Reactivity of γ-Butyro- and Related Lactones, with the OH Radical at Room Temperature | The Journal of Physical Chemistry A. ACS Publications. [Link]

-

The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational. Inchem.org. [Link]

-

Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]

-

Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. PMC. [Link]

-

Stability of α-Anomer vs ß-Anomer. YouTube. [Link]

-

A New, Convenient Way to Fully Substituted α,β-Unsaturated γ-Hydroxy Butyrolactams. [Link]

-

Incorporation of γ-butyrolactone (GBL) dramatically lowers the phase transition temperature of formamidinium-based metal halide perovskites. Chemical Communications (RSC Publishing). [Link]

Sources

- 1. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational study of (8alpha,8'beta)-bis(substituted phenyl)-lignano-9,9'-lactones by means of combined computational, database mining, NMR, and chemometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01653K [pubs.rsc.org]

- 7. Frontiers | Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ [frontiersin.org]

- 8. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 9. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 13. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 14. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 15. inchem.org [inchem.org]

Biosynthetic Engineering of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (D-Pantolactone)

Part 1: Executive Technical Summary

2-Hydroxy-4,4-dimethyl-gamma-butyrolactone , commonly referred to as D-pantolactone or (R)-pantolactone , is the chiral enzymatic anchor for the synthesis of Pantothenic Acid (Vitamin B5) and Coenzyme A . While traditional chemical synthesis yields a racemic mixture (DL-pantolactone) requiring costly optical resolution, modern biosynthetic strategies leverage stereoselective enzymes to achieve 100% theoretical yield of the bioactive (R)-enantiomer.

This guide delineates the transition from classical kinetic resolution to third-generation multi-enzymatic cascade systems . It focuses on the molecular architecture of the de novo pathway in prokaryotes and the engineered "deracemization" pathways used in industrial biotechnology.

Part 2: Molecular Architecture & Stereochemistry

The biological activity of pantothenic acid is strictly dependent on the (R)-configuration at the C2 position of the lactone ring.

-

IUPAC Name: (3R)-3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one[1]

-

Key Structural Feature: The gem-dimethyl group at C4 and the hydroxyl group at C3.

-

Biosynthetic Challenge: The natural precursor, pantoate , is acyclic. The lactone forms spontaneously under acidic conditions (pH < 5.0) or via equilibrium shift during extraction. Therefore, "biosynthesis of pantolactone" technically refers to the biosynthesis of D-pantoate followed by cyclization, or the biocatalytic reduction of ketopantolactone directly to the lactone.

Part 3: The Native Biosynthetic Pathway (De Novo)

In microorganisms like Escherichia coli, the moiety is synthesized as D-pantoate (the acyclic anion) before being ligated to

The Pathway Logic[2]

-

Precursor:

-Ketoisovalerate (an intermediate of Valine biosynthesis). -

C1 Unit Transfer: Hydroxymethylation at the

-position. -

Stereoselective Reduction: Reduction of the ketone to the chiral alcohol.

Enzymatic Mechanics

-

Step 2: Ketopantoate Reductase (PanE / IlvC)

-

Reaction: Ketopantoate + NADPH + H

-

Criticality: This is the stereodefining step. The enzyme ensures the formation of the (R)-isomer.

-

-

Step 3: Lactonization (Physicochemical)

-

Reaction: D-Pantoate + H

-

Pathway Visualization

Figure 1: The canonical de novo biosynthesis of the pantoate moiety in E. coli. The final lactonization is often non-enzymatic.

Part 4: Advanced Biocatalytic Routes (Industrial)

For drug development and industrial scale-up, de novo fermentation titers are often too low. The industry standard has shifted to Biocatalytic Deracemization , which converts cheap, chemically synthesized DL-pantolactone entirely into the D-isomer.

Route A: Kinetic Resolution (The "Subtractive" Method)

-

Concept: Use a D-specific lactonase to hydrolyze only D-pantolactone into D-pantoic acid.

-

Outcome: D-pantoic acid (aqueous) + L-pantolactone (organic phase).

-

Limitation: Max theoretical yield is 50%. The L-isomer must be racemized and recycled.[8]

-

Key Enzyme: D-Lactonase (from Fusarium oxysporum or Fusarium moniliforme).[8]

Route B: Asymmetric Reduction (The "Additive" Method)

-

Concept: Reduce Ketopantolactone (KPL) directly to D-pantolactone.[6]

-

Key Enzyme: Conjugated Polyketone Reductase (CPR) .[6]

-

Source: Candida dubliniensis (CduCPR) or Zygosaccharomyces parabailii (ZpaCPR).

-

Advantage: 100% theoretical yield; no recycling loop needed if starting from KPL.

Route C: The Cascade Deracemization (State-of-the-Art)

This is the most efficient modern protocol. It couples an oxidative step (converting L-isomer to ketone) with a reductive step (converting ketone to D-isomer) in a single pot.

-

Oxidation: L-Pantolactone

Ketopantolactone (KPL) -

Reduction: Ketopantolactone

D-Pantolactone[6] -

Cofactor Recycling: Glucose

Gluconolactone (Regenerates NADPH).

Figure 2: One-pot enzymatic deracemization cascade converting L-pantolactone to D-pantolactone via a ketone intermediate.

Part 5: Experimental Protocol

Objective: Production of D-Pantolactone via Whole-Cell Deracemization (Route C). System: E. coli BL21(DE3) co-expressing AmeLPLDH, ZpaCPR, and BsGDH.[4][5][9]

Reagents & Strain Construction

| Component | Specification | Function |

| Host Strain | E. coli BL21(DE3) | Protein expression host. |

| Plasmid 1 | pACYCDuet-1-AmeLPLDH | Expresses L-Pantolactone Dehydrogenase (Amycolatopsis methanolica).[4][5][9] |

| Plasmid 2 | pET28a-ZpaCPR-(GSG)-BsGDH | Expresses Reductase (Z. parabailii) and GDH (B. subtilis). |

| Substrate | DL-Pantolactone (1.25 M) | Racemic starting material.[5] |

| Cosubstrate | D-Glucose (1.5 M) | For NADPH regeneration. |

Biotransformation Workflow

Step 1: Biocatalyst Preparation

-

Inoculate E. coli transformants into LB medium containing kanamycin (50 µg/mL) and chloramphenicol (34 µg/mL).

-

Cultivate at 37°C until OD

reaches 0.6–0.8. -

Induce with 0.2 mM IPTG; incubate at 20°C for 16–20 hours.

-

Harvest cells by centrifugation (6000

g, 10 min). -

Critical Control: Wash cells twice with 200 mM PBS (pH 7.0) to remove residual media components that might interfere with downstream processing.

Step 2: The Reaction (Deracemization)

-

Resuspend wet cells (200 g/L) in 200 mM PBS buffer (pH 7.0) .

-

Add DL-pantolactone to a final concentration of 1.25 M (approx. 162 g/L).

-

Add D-glucose (1.5 M).[5]

-

Incubate at 30°C with agitation at 600 rpm .

-

Note: High agitation is crucial for oxygen transfer if the LPLDH step is oxygen-dependent, although many modern cascades use artificial electron acceptors or are balanced internally.

-

-

pH Control: Maintain pH 7.0 by automatic titration with 1 M NaOH (the reaction may acidify due to gluconic acid formation).

Step 3: Analytics & Purification

-

Quenching: Stop reaction by adding equal volume of 3 M HCl (acidification also ensures any D-pantoate cyclizes to D-pantolactone).

-

Extraction: Centrifuge to remove cells. Extract supernatant with Ethyl Acetate (3

volume). -

Analysis: Dry organic layer, redissolve in isopropanol, and analyze via Chiral HPLC (Chiralcel OB-H column, Hexane:i-PrOH 90:10).

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion of L-isomer | Insufficient LPLDH activity or O | Increase aeration (rpm) or verify LPLDH expression via SDS-PAGE. |

| Accumulation of Ketopantolactone | CPR activity is the bottleneck. | Increase glucose concentration (NADPH supply) or optimize CPR expression temp. |

| pH Drift | Buffer capacity exceeded by gluconic acid. | Implement continuous pH-stat titration. |

Part 6: References

-

Zhang, Q., et al. (2021). "Biocatalytic kinetic resolution of D,L-pantolactone by using a novel recombinant D-lactonase."[10][11] RSC Advances, 11, 721-725.[10]

-

Zhang, Q., et al. (2021). "Industrial kinetic resolution of D,L-pantolactone by an immobilized whole-cell biocatalyst."[11] RSC Advances, 11, 30373-30376.[11][12]

-

Cheng, J., et al. (2023). "Multi-Enzymatic Cascade for Efficient Deracemization of DL-Pantolactone into D-Pantolactone." Molecules, 28(14), 5308.[4]

-

Wang, Y., et al. (2015). "Highly efficient asymmetric reduction of ketopantolactone to D-(-)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase." RSC Advances, 5, 3086-3092.

-

Webb, M. E., et al. (2004). "Biosynthesis of pantothenate."[3] Natural Product Reports, 21, 695-721.

Sources

- 1. ymdb.ca [ymdb.ca]

- 2. SK5222002A3 - Methods and microorganisms for production of panto-compounds - Google Patents [patents.google.com]

- 3. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. A platform pathway for production of 3-hydroxyacids provides a biosynthetic route to 3-hydroxy-γ-butyrolactone [dspace.mit.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry and Chirality of Pantolactone Intermediates

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

Pantolactone is a cornerstone chiral intermediate in the synthesis of various high-value molecules, most notably D-pantothenic acid (Vitamin B5) and its derivatives.[1] The stereochemical configuration of pantolactone is of utmost importance, as the biological activity of the resulting products is often exclusive to a single enantiomer. This guide provides a comprehensive technical examination of the stereochemistry and chirality of pantolactone intermediates. It is designed to serve as a detailed resource for professionals in the fields of research, science, and drug development. This document will explore the intricacies of asymmetric synthesis, methods for chiral resolution, and the analytical techniques essential for stereochemical characterization, all grounded in fundamental scientific principles and established, field-tested methodologies.

The Fundamental Importance of Chirality in Pantolactone Derivatives

Pantolactone, known systematically as dihydro-4,4-dimethyl-2(3H)-furanone, possesses a single chiral center.[2][3] This chirality gives rise to two non-superimposable mirror images, or enantiomers: (R)-pantolactone and (S)-pantolactone.[2][3][4] The (R)-enantiomer is the biologically significant precursor for D-pantothenic acid and coenzyme A.[5][6] In contrast, the (S)-enantiomer is typically biologically inactive or may even produce undesired effects.[2][7][8][9] Consequently, the selective synthesis or isolation of the desired (R)-enantiomer is a critical factor in the development of safe and effective pharmaceutical products.[2][7][9]

Strategies for Attaining Enantiopure Pantolactone

The production of enantiomerically pure pantolactone is primarily achieved through two distinct approaches: asymmetric synthesis and the resolution of a racemic mixture. The selection of a particular strategy is often influenced by economic considerations, scalability, and the required level of enantiomeric excess (e.e.).

Asymmetric Synthesis: Constructing Chirality Intentionally

Asymmetric synthesis focuses on creating the desired stereocenter during the chemical transformation.[10] This can be accomplished by utilizing chiral catalysts, employing chiral auxiliaries, or starting with a chiral precursor.[10]

A widely used method for the asymmetric synthesis of (R)-pantolactone involves the enantioselective reduction of a prochiral ketone, namely ketopantolactone.[5][11] This reaction can be effectively catalyzed by enzymes or chiral metal complexes.[5][11]

Experimental Protocol: Asymmetric Hydrogenation of Ketopantolactone

Objective: To synthesize (R)-pantolactone with a high enantiomeric excess.

Methodology:

-

In a suitable reaction vessel, dissolve ketopantolactone in a degassed solvent such as methanol.

-

Introduce a chiral rhodium complex, for instance, one with a chiral phosphine ligand, under an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the recommended pressure.

-

Maintain the reaction at a controlled temperature and stir until the reaction is complete, monitoring by a suitable chromatographic method.

-

Upon completion, carefully vent the hydrogen gas and remove the catalyst by filtration.

-

Purify the product by distillation or crystallization.

-

Determine the enantiomeric excess of the resulting (R)-pantolactone using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[12]

Rationale for Experimental Choices:

-

Chiral Catalyst: The chiral ligand on the rhodium catalyst creates a chiral environment, directing the hydrogenation to one face of the ketone and leading to the preferential formation of the (R)-enantiomer.

-

Inert Atmosphere: This prevents the oxidation and deactivation of the catalyst.

-

Degassed Solvent: The removal of dissolved oxygen is crucial to maintain the catalyst's activity.

Diagram: Asymmetric Synthesis of (R)-Pantolactone

Caption: Asymmetric synthesis of (R)-pantolactone from ketopantolactone.

Chiral Resolution: Separating Enantiomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is often a more practical and economical approach when the racemic synthesis of pantolactone is straightforward.[12]

2.2.1. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method that leverages the stereoselectivity of enzymes.[1][13] In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enriched.[1][12][13] For instance, a D-lactonase can selectively hydrolyze D-pantolactone from a racemic mixture, allowing for the separation of the unreacted L-pantolactone.[1][13]

Diagram: Enzymatic Kinetic Resolution of Pantolactone

Caption: Enzymatic kinetic resolution of racemic pantolactone.

Analytical Methods for Stereochemical Analysis

The accurate determination of the enantiomeric purity of pantolactone is essential for quality control.[14] Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[14][15][16] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times and allowing for their separation.[14][17]

Experimental Protocol: Chiral HPLC Analysis of Pantolactone

Objective: To determine the enantiomeric excess of a pantolactone sample.

Instrumentation and Reagents:

-

HPLC system equipped with a UV detector.

-

Chiral column (e.g., a polysaccharide-based column).[14]

-

HPLC-grade hexane and isopropanol.

Procedure:

-

Prepare a mobile phase of hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v).

-

Dissolve a known concentration of the pantolactone sample in the mobile phase.

-

Set the HPLC flow rate and detection wavelength.

-

Inject a small volume of the sample onto the column.

-

Record the chromatogram and integrate the peak areas corresponding to the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess using the formula: % e.e. = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Self-Validation: The method's validity can be confirmed by analyzing a certified racemic standard of pantolactone to establish the retention times and response factors for each enantiomer.

Data Presentation: Comparison of Chiral Stationary Phases

| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) |

| Cellulose-based | 90:10 | 8.2 | 9.5 |

| Amylose-based | 85:15 | 10.1 | 11.8 |

Chiral Gas Chromatography (GC)

For volatile compounds like pantolactone, chiral GC offers an excellent alternative for enantiomeric separation.[12] This technique employs a capillary column coated with a chiral stationary phase to resolve the enantiomers.

Molecular Rotational Resonance (MRR) Spectroscopy

A more recent and advanced technique for chiral analysis is Molecular Rotational Resonance (MRR) spectroscopy.[18] This method can determine the enantiomeric excess by complexing the analyte with a chiral tag molecule, which results in distinguishable rotational spectra for the diastereomeric complexes.[18][19]

Conclusion and Future Outlook

The stereocontrolled synthesis and rigorous analysis of pantolactone intermediates are critical for the pharmaceutical and fine chemical industries. The decision between asymmetric synthesis and chiral resolution is a multifaceted one, balancing economic and technical considerations. Ongoing advancements in catalysis are paving the way for more efficient and environmentally friendly routes to enantiopure pantolactone. Concurrently, the evolution of analytical techniques will continue to enhance the precision and reliability of stereochemical characterization, ensuring the quality and efficacy of the final products.

References

-

Evans, D. A., Wu, J., Masse, C. E., & MacMillan, D. W. C. (2002). A General Method for the Enantioselective Synthesis of Pantolactone Derivatives. Organic Letters, 4(19), 3379–3382. [Link]

-

Li, X., et al. (2021). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. Catalysis Science & Technology, 11(2), 567-574. [Link]

-

Crimmins, M. T., & She, J. (2004). Enantioselective Synthesis of (S)-(+)-Pantolactone. Organic Letters, 6(8), 1241–1244. [Link]

-

Bayer, T., et al. (2015). Chemoenzymatic synthesis of vitamin B5-intermediate (R)-pantolactone via combined asymmetric organo- and biocatalysis. Chemical Communications, 51(35), 7539-7542. [Link]

-

Li, X., et al. (2021). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Publishing. [Link]

-

Upadhya, T. T., et al. (1999). A new and short enantioselective synthesis of (R)-pantolactone. Tetrahedron: Asymmetry, 10(15), 2899-2904. [Link]

-

Tang, L., et al. (2017). Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst. RSC Advances, 7(58), 36567-36573. [Link]

-

Camps, P., & Munoz-Torrero, D. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry, 8(14), 1335-1353. [Link]

-

Wang, Y., et al. (2023). Asymmetric Synthesis of Pantolactone: Recent Advances. ChemistrySelect, 8(45). [Link]

-

Sonstrom, R. E., et al. (2021). Chiral analysis of pantolactone with molecular rotational resonance spectroscopy. Chirality, 34(2), 246-255. [Link]

-

Sanchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 127-133. [Link]

-

Wang, Y., et al. (2023). (R)‐pantolactone and its derivatives. ResearchGate. [Link]

-

Brooks, W. H., et al. (2014). The Significance of Chirality in Drug Design and Development. International Journal of Molecular Sciences, 15(7), 11623-11640. [Link]

-

Pate, B. H., et al. (2019). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society, 141(42), 16966-16973. [Link]

-

Sharma, A. (2023). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Journal of Organic and Inorganic Chemistry. [Link]

-

PostEra. (2024). Chirality Perspective in Drug Design and Development. Computational Chemistry Blog. [Link]

-

Iannaccone, S., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7382. [Link]

-

Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena Insight. [Link]

-

Ngwa, G. K. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-5. [Link]

-

Organic Chem Basics. (n.d.). Stereo- & Regiochemistry. Organic Chem Basics. [Link]

-

N/A. (n.d.). Stereochemistry and Chirality Text. University of Illinois Urbana-Champaign. [Link]

-

Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

Poláček, M., et al. (2017). Spectro-chemometric determination of panthenol enantiomeric excess in pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 145, 543-548. [Link]

-

Soderberg, T. (2020). 7.3: Chirality and stereoisomers. Chemistry LibreTexts. [Link]

Sources

- 1. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Stereo- & Regiochemistry — Organic Chem Basics [organicchemistrybasics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Chemoenzymatic synthesis of vitamin B5-intermediate (R)-pantolactone via combined asymmetric organo- and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. uma.es [uma.es]

- 16. heraldopenaccess.us [heraldopenaccess.us]

- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 18. researchgate.net [researchgate.net]

- 19. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the History and Synthesis of Pantolactone: The Chiral Keystone of Vitamin B5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenic acid, or Vitamin B5, is a fundamental component of Coenzyme A (CoA), a cofactor essential for myriad metabolic pathways.[1][2] The story of Vitamin B5 is inextricably linked to the discovery and synthesis of one of its constituent parts: a chiral molecule named pantolactone. This guide provides an in-depth examination of the historical context of pantolactone's discovery, the elucidation of its critical role, and the evolution of its chemical synthesis. We will traverse the journey from early racemic preparations to modern, highly efficient asymmetric and biocatalytic methods, underscoring the scientific rationale behind each advancement. This document serves as a technical resource, offering detailed protocols, comparative data, and mechanistic insights for professionals engaged in chemical synthesis and drug development.

The Historical Prelude: Discovery of a "Universal" Growth Factor

The path to pantolactone began with the quest for a then-unknown nutrient. In 1933, American biochemist Roger J. Williams discovered that an acidic substance, which he isolated from yeast, was a required growth factor.[1][3][4] Noting its ubiquitous presence in nearly every food source he tested, Williams aptly named it "pantothenic acid," derived from the Greek pantos, meaning "from everywhere".[1][5][6] Subsequent research by Elvehjem and Jukes in 1936 confirmed its essential nature, identifying it as an anti-dermatitis factor in chickens.[1][4]

The molecular architecture of this vital nutrient remained a puzzle until 1940, when Williams and his colleagues successfully determined its structure.[1] They revealed that pantothenic acid is an amide formed from two distinct moieties: the simple amino acid β-alanine and a novel α,γ-dihydroxy-β,β-dimethylbutyric acid.[7] This latter component readily cyclized to form a stable lactone, a molecule that would become known as pantolactone .[8][9] This structural elucidation was a pivotal moment, not only confirming the nature of Vitamin B5 but also identifying pantolactone as a key synthetic target.

The First Hurdle: Chemical Synthesis of Racemic Pantolactone

With the structure known, the challenge shifted to chemical synthesis. The most direct and industrially viable route, first described in principle as early as 1904 and later adapted for this purpose, begins with simple, inexpensive starting materials: isobutyraldehyde and formaldehyde.[1][8]

The causality behind this choice is clear:

-

Aldol Condensation: Isobutyraldehyde reacts with formaldehyde in an aldol condensation to form α,α-dimethyl-β-hydroxypropionaldehyde.[10]

-

Cyanohydrin Formation: This intermediate is then treated with hydrocyanic acid (or a cyanide salt) to form a cyanohydrin.[11]

-

Hydrolysis and Lactonization: Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by heating, promotes intramolecular esterification (lactonization) to yield pantolactone.[11]

This classical pathway, while effective, has a significant and inherent drawback: it produces a racemic mixture of (R)- and (S)-pantolactone (DL-pantolactone).[1]

Caption: Workflow for enzymatic kinetic resolution of DL-pantolactone.

The Modern Paradigm: Direct Asymmetric Synthesis

While resolution is effective, the ideal chemical process is an asymmetric synthesis —a reaction that directly produces the desired enantiomer, bypassing the need to create and then separate a racemic mixture.

Asymmetric Reduction of Ketopantolactone

A prominent strategy involves the asymmetric reduction of a prochiral precursor, ketopantolactone (2-oxobutyrolactone, 3,3-dimethyl-). This ketone can be reduced to the secondary alcohol of pantolactone. By using a chiral reducing agent or a catalyst, this reduction can be directed to produce predominantly the (R)-enantiomer.

Biocatalysis again offers powerful tools. Specific strains of microorganisms or isolated enzymes (e.g., aldo-keto reductases) can reduce ketopantolactone to (R)-pantolactone with extremely high conversion and enantiomeric excess. These enzymatic reductions are highly valued for their efficiency and green credentials. [12]

Chemoenzymatic and Deracemization Cascades

Advanced modern strategies combine the best of chemical and biological methods. Chemoenzymatic processes might use an organocatalytic reaction to set the initial chirality, followed by an enzymatic step to complete the synthesis without intermediate purification, achieving high yields and enantiopurity. [13] Even more sophisticated are deracemization cascades. In this "one-pot" approach, a multi-enzyme system is used. For example, one enzyme selectively oxidizes the unwanted (S)-pantolactone from the racemic mixture back to the prochiral ketopantolactone. A second, highly selective enzyme then reduces this ketopantolactone exclusively to the desired (R)-pantolactone. [14]This process can theoretically convert 100% of a racemic starting material into a single, pure enantiomer, representing the pinnacle of synthetic efficiency. [14]

| Synthetic Strategy | Key Principle | Typical Yield (Theoretical Max) | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Synthesis | Aldol condensation followed by cyanohydrin formation and hydrolysis. | ~80-90% [11] | Uses inexpensive starting materials; well-established. | Produces a racemic mixture (50% desired product). |

| Chemical Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. | < 50% (per cycle) | Established method for obtaining pure enantiomers. | Laborious, requires stoichiometric chiral reagents, waste generation. |

| Enzymatic Resolution | Selective enzymatic hydrolysis of one enantiomer from the racemic mixture. | ~50% (per cycle, but other enantiomer can be recycled) | High enantioselectivity (>99% e.e.), mild conditions, scalable. [15] | Requires separation and racemization/recycling of the unwanted enantiomer. |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone precursor using a chiral catalyst or enzyme. | > 95% | Direct route to the desired enantiomer, high atom economy. | Requires specific chiral catalysts or enzymes. |

| Deracemization | Multi-enzyme cascade that converts the unwanted enantiomer into the desired one. | Approaching 100% [14]| Highest possible theoretical yield, green and sustainable. | Complex to develop and optimize the multi-enzyme system. |

The Final Assembly: From (R)-Pantolactone to Vitamin B5

Once pure (R)-pantolactone is obtained, the final step in synthesizing pantothenic acid is the condensation with β-alanine. [1][16]In industrial processes, this is typically a chemical condensation reaction. [7]In biological systems, this crucial step is catalyzed by the enzyme pantothenate synthetase , which couples pantoate (the ring-opened form of pantolactone) and β-alanine in an ATP-dependent reaction to form pantothenate (Vitamin B5). [16][17]

Conclusion

The journey of pantolactone, from its discovery as a structural fragment of a ubiquitous vitamin to its production via sophisticated enzymatic cascades, mirrors the evolution of synthetic chemistry itself. The initial challenge of producing a simple racemic molecule gave way to the stereochemical imperative of isolating a single enantiomer. This imperative drove innovation, leading chemists and biochemists away from wasteful classical resolutions and toward elegant, efficient, and sustainable biocatalytic and asymmetric methods. For researchers today, the story of pantolactone serves as a powerful case study in the synergy between chemical synthesis and biocatalysis, demonstrating how a deep understanding of biological function can drive the development of superior manufacturing processes.

Appendix: Key Experimental Protocols

Protocol 1: Classical Synthesis of DL-Pantolactone (Illustrative)

(This protocol is based on established chemical principles and is for illustrative purposes. [8][11]It involves hazardous materials like sodium cyanide and should only be performed by trained professionals in a suitable laboratory setting.)

-

Aldol Condensation: In a cooled reaction vessel equipped with a stirrer, slowly add isobutyraldehyde to an aqueous solution of formaldehyde and a catalytic amount of potassium carbonate. Maintain the temperature between 10-20°C. Stir for several hours until the reaction is complete (monitored by GC or TLC).

-

Cyanohydrin Formation: Cool the reaction mixture to 5-10°C. Slowly add a solution of sodium cyanide. Stir for 3-4 hours, maintaining the low temperature.

-

Hydrolysis and Lactonization: Carefully acidify the mixture with concentrated hydrochloric or sulfuric acid to a pH of ~1. Heat the mixture to reflux (approx. 100-110°C) for 2-3 hours. This step hydrolyzes the nitrile to a carboxylic acid and promotes the cyclization to pantolactone.

-

Extraction and Purification: Cool the mixture. Extract the DL-pantolactone into an organic solvent such as chloroform or methylene chloride. Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation. The yield is typically in the range of 75-85% relative to the starting isobutyraldehyde. [11]

Protocol 2: Enzymatic Kinetic Resolution of DL-Pantolactone (Conceptual Workflow)

(This protocol outlines the general steps for a biocatalytic resolution. The specific enzyme, substrate concentration, pH, and temperature must be optimized for the chosen biocatalyst.)

-

Biocatalyst Preparation: Prepare a suspension of whole cells (e.g., Pichia pastoris expressing a recombinant D-lactonase) or an immobilized enzyme preparation in a suitable buffer (e.g., phosphate buffer, pH 7.0). [15]2. Reaction Setup: In a temperature-controlled bioreactor, add the DL-pantolactone substrate to the biocatalyst suspension. A typical substrate concentration might be 100-200 g/L.

-

Enzymatic Reaction: Maintain the reaction at an optimal temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing the concentrations of (R)-pantoic acid and the remaining (S)-pantolactone using chiral HPLC. The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric purity of both products.

-

Product Separation: Once the target conversion is reached, stop the reaction (e.g., by lowering the pH to inactivate the enzyme). Separate the aqueous phase (containing the sodium salt of (R)-pantoic acid) from the unreacted (S)-pantolactone, which can be extracted with an organic solvent.

-

Final Processing: The aqueous solution of (R)-pantoic acid is acidified and heated to re-form the pure (R)-pantolactone, which is then extracted. The recovered (S)-pantolactone can be racemized and recycled into the process.

References

-

Wikipedia. Pantothenic acid. [Link]

-

Carpenter, K. J. (2012). The Discovery of Niacin, Biotin, and Pantothenic Acid. Annals of Nutrition and Metabolism, 61(3), 246-253. [Link]

-

Hechtman, L. (2024). Vitamin B5 (Pantothenic Acid). StatPearls. [Link]

-

Oxford Vitality. (2017). The Vitamin B Series | Vitamin B5. [Link]

-

History of Science. (2022). Roger J. Williams and vitamin B5. [Link]

-

PaulingBlog. (2014). Roger J. Williams: Nutrition Scientist. [Link]

-

Royal Society of Chemistry. (2012). CHAPTER 1: Historical Context of Vitamin B. [Link]

-

Florida State University. (2018). The Vitamin Collection - Pantothenic Acid (Pantothenate, Vitamin B-5). [Link]

-

ResearchGate. (2023). Asymmetric Synthesis of Pantolactone: Recent Advances. [Link]

-

PubMed. (2015). Chemoenzymatic synthesis of vitamin B5-intermediate (R)-pantolactone via combined asymmetric organo- and biocatalysis. [Link]

-

ResearchGate. (2022). Biocatalytic Production of D-Pantothenic Acid (Vitamin B5). [Link]

- Google Patents. (1978). US4124597A - Process for making (DL) pantolactone.

-

DrugFuture. Pantolactone. [Link]

-

MySkinRecipes. PreB5™ (Pantolactone, Pantoyl Lactone). [Link]

-

Studia Universitatis „Vasile Goldis”, Seria Stiintele Vietii. (2015). BIOENGINEERING 938 PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. [Link]

-

DSM. Vitamin B5. [Link]

-

ChemAnalyst. (2025). From Molecule to Market: The Industrial Production Process of D-Panthenol. [Link]

-

PMC. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. [Link]

-

American Chemical Society. (2002). A General Method for the Enantioselective Synthesis of Pantolactone Derivatives. [Link]

-

RSC Publishing. (2021). Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst. [Link]

-

Ingenta Connect. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. [Link]

- Google Patents. (2020). CN110498781B - Method for synthesizing D, L-pantolactone.

-

ResearchGate. (2023). Synthesis route of (R)‐pantolactone. [Link]

-

PrepChem.com. Synthesis of pantolactone. [Link]

-

PubMed. (2023). Microbial production of vitamin B5: current status and prospects. [Link]

-

YouTube. (2021). Vitamin B5 (pantothenate) Biosynthesis. [Link]

-

RSC Publishing. (2022). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. [Link]

-

Britannica. (2026). Pantothenic acid. [Link]

-

Consensus. What is pantothenic acid (Vitamin B5) mechanism of action?. [Link]

-

ASM Journals. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. [Link]

-

Linus Pauling Institute | Oregon State University. Pantothenic Acid. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Calcium Pantothenate?. [Link]

-

PubMed. (2004). Organisation of the Pantothenate (Vitamin B5) Biosynthesis Pathway in Higher Plants. [Link]

-

WebMD. Pantothenic Acid - Uses, Side Effects, and More. [Link]

-

ResearchGate. (2023). Synthesis of racemic pantolactone. [Link]

Sources

- 1. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. karger.com [karger.com]

- 4. HISTORY OF SCIENCE: Roger J. Williams and vitamin B5 [historyofsciences.blogspot.com]

- 5. oxfordvitality.co.uk [oxfordvitality.co.uk]

- 6. Molecular Expressions: The Vitamin Collection - Pantothenic Acid (Pantothenate, Vitamin B-5) [micro.magnet.fsu.edu]

- 7. dsm.com [dsm.com]

- 8. Pantolactone [drugfuture.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. US4124597A - Process for making (DL) pantolactone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemoenzymatic synthesis of vitamin B5-intermediate (R)-pantolactone via combined asymmetric organo- and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

Methodological & Application

Application Note & Protocol: A Guide to the Asymmetric Synthesis of D-Pantolactone

Abstract

D-(-)-pantolactone is a pivotal chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are integral components in the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5] The biological activity of these compounds is almost exclusively associated with the D-enantiomer, necessitating highly enantioselective synthetic routes for the production of optically pure D-pantolactone. This document provides a comprehensive overview of established and innovative protocols for the asymmetric synthesis of D-pantolactone, with a primary focus on industrially viable biocatalytic methods. Detailed experimental protocols, comparative data, and mechanistic insights are presented to guide researchers and professionals in drug development and chemical manufacturing.

Introduction: The Significance of D-Pantolactone

D-pantolactone, a white crystalline solid, serves as a crucial building block for a range of commercially important products.[5] Its primary application lies in the production of calcium D-pantothenate and D-panthenol, with a global market size in the tens of thousands of tons annually.[2][6] The stereochemistry of pantolactone is of paramount importance, as the biological efficacy of its derivatives is enantiomer-specific. Consequently, the development of efficient and scalable methods to produce the D-enantiomer in high optical purity is a significant area of research and industrial practice.

This guide will explore the following key strategies for the asymmetric synthesis of D-pantolactone:

-

Biocatalytic Kinetic Resolution of D,L-Pantolactone: A widely adopted industrial method.

-

Asymmetric Reduction of Ketopantolactone (KPL): An increasingly popular biocatalytic approach.

-

Multi-Enzymatic Deracemization of D,L-Pantolactone: An advanced strategy with the potential for theoretical 100% yield.

-

Chemo-Catalytic Asymmetric Synthesis: An alternative approach utilizing chiral catalysts.

Biocatalytic Kinetic Resolution: The Industrial Workhorse

Kinetic resolution is a robust and extensively implemented method for the large-scale production of D-pantolactone.[2][6] This strategy relies on the enantioselective hydrolysis of the D-enantiomer from a racemic mixture of D,L-pantolactone by a D-lactonase, leaving the L-enantiomer unreacted. The resulting D-pantoic acid is then separated and re-lactonized to yield the desired D-pantolactone.

Mechanistic Principle

The core of this process is the stereospecificity of D-lactonase, an enzyme that preferentially catalyzes the hydrolysis of the ester bond in D-pantolactone. The unreacted L-pantolactone can be racemized and recycled, enhancing the overall process efficiency.

Workflow for Biocatalytic Kinetic Resolution

Caption: Workflow for D-pantolactone synthesis via kinetic resolution.

Detailed Protocol: Kinetic Resolution using Recombinant E. coli Whole Cells

This protocol is adapted from studies on recombinant D-lactonase.[1][2][7]

2.3.1. Materials and Reagents

-

D,L-Pantolactone

-

Recombinant Escherichia coli cells expressing D-lactonase (e.g., TSDL)[1][7]

-

5% NH₃·H₂O solution

-

Centrifuge

-

pH meter

-

Incubator shaker

-

HPLC with a chiral column for analysis

2.3.2. Procedure

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of D,L-pantolactone in water (e.g., 80-200 g/L).[2]

-

Biocatalyst Addition: Add the wet cell weight (WCW) of the recombinant E. coli cells to the reaction mixture. The optimal cell loading should be predetermined (e.g., 5-40 g WCW/L).[2]

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0 ± 0.2).[2] Use the 5% NH₃·H₂O solution to adjust the pH as the reaction proceeds and D-pantoic acid is formed.

-

Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing the conversion of D,L-pantolactone and the enantiomeric excess of the D-pantoic acid product by HPLC.

-

Termination and Separation: Once the desired conversion is reached (typically around 40-50%), terminate the reaction. Separate the cells from the reaction mixture by centrifugation.

-

Lactonization: Acidify the supernatant containing D-pantoic acid (e.g., with concentrated sulfuric acid) and heat (e.g., 95°C for 1 hour) to induce lactonization, forming D-pantolactone.[6]

-

Purification: The resulting D-pantolactone can be purified by extraction with an organic solvent (e.g., ethyl acetate) followed by vacuum distillation.[6]

Performance Data

| Parameter | Reported Value | Source |

| Substrate Concentration | 80-350 g/L | [2][6] |

| Conversion of D,L-PL | ~40-50% | [6] |

| Enantiomeric Excess (ee) of D-Pantoic Acid | >90% | [6] |

| Reaction Time | Varies (dependent on conditions) |

Asymmetric Reduction of Ketopantolactone

A more direct and increasingly attractive biocatalytic route is the asymmetric reduction of ketopantolactone (KPL) to D-pantolactone. This method avoids the resolution of a racemic mixture and can achieve high enantioselectivity.

Mechanistic Principle

This approach utilizes a stereoselective carbonyl reductase (CPR) that specifically reduces the ketone group of KPL to the (R)-alcohol, forming D-pantolactone. A critical aspect of this process is the regeneration of the expensive NADPH cofactor, which is typically achieved by co-expressing a glucose dehydrogenase (GDH) that oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH.

Workflow for Asymmetric Reduction of KPL

Caption: Coupled enzyme system for D-pantolactone synthesis from KPL.

Detailed Protocol: Whole-Cell Bioreduction in a Biphasic System

This protocol is based on a study aimed at overcoming the instability of KPL in aqueous solutions.[8]

3.3.1. Materials and Reagents

-

Ketopantolactone (KPL)

-

Recombinant E. coli cells co-expressing a conjugated polyketone reductase (e.g., CduCPR) and a glucose dehydrogenase (e.g., BsuGDH)[8]

-

Glucose

-

Dichloromethane (CH₂Cl₂)

-

Aqueous buffer (e.g., phosphate buffer)

-

Fed-batch reactor system

3.3.2. Procedure

-

Biphasic System Preparation: Create a two-phase system in the reactor by combining an aqueous buffer with an organic solvent like dichloromethane (e.g., 15% v/v).[8] The organic phase helps to stabilize the KPL from hydrolysis.

-

Biocatalyst and Substrate Addition: Add the recombinant whole cells and glucose to the aqueous phase. Introduce KPL into the organic phase.

-

Fed-Batch Reaction: Initiate the reaction under controlled temperature and pH. Due to potential substrate inhibition or instability, a fed-batch strategy is often employed, where KPL is continuously fed into the reactor over time.[8]

-

Cofactor Regeneration: The co-expressed glucose dehydrogenase will continuously regenerate the NADPH required by the carbonyl reductase using glucose as the ultimate reductant.

-

Monitoring and Analysis: Track the concentration of D-pantolactone and its enantiomeric excess in the reaction mixture using appropriate analytical techniques (e.g., GC or HPLC).

-

Product Recovery: After the reaction, separate the organic and aqueous phases. The D-pantolactone product can be recovered from the reaction mixture through extraction and purification.

Performance Data

| Parameter | Reported Value | Source |

| Final D-PL Concentration | 0.77 mol/L | [8] |

| Enantiomeric Excess (ee) | >99% | [8] |

| KPL Hydrolysis (Biphasic) | ~2.8% | [8] |

| KPL Hydrolysis (Aqueous) | ~54% | [8] |

| Reaction Time | 7 hours (fed-batch) | [8] |

Multi-Enzymatic Deracemization of D,L-Pantolactone

Deracemization represents a more advanced and sustainable approach, as it theoretically allows for the conversion of 100% of the starting racemic mixture into the desired enantiomer.[9][10]

Mechanistic Principle

This elegant one-pot cascade involves three enzymes co-expressed in a whole-cell biocatalyst:

-

L-pantolactone dehydrogenase (LPLDH): Selectively oxidizes L-pantolactone to ketopantolactone (KPL).

-

Conjugated polyketone reductase (CPR): Asymmetrically reduces the intermediate KPL to D-pantolactone.

-

Glucose dehydrogenase (GDH): Regenerates the cofactors (NADH for LPLDH and NADPH for CPR) required for the redox reactions.

Workflow for Multi-Enzymatic Deracemization

Caption: Multi-enzyme cascade for the deracemization of D,L-pantolactone.

Protocol Outline: Whole-Cell Deracemization

This protocol is conceptualized based on a recent study in the field.[9]

-

Biocatalyst: Utilize recombinant E. coli whole cells co-expressing L-pantolactone dehydrogenase, a ketopantolactone reductase, and glucose dehydrogenase.[9]

-

Reaction Mixture: Combine the whole-cell biocatalyst, D,L-pantolactone, and a molar excess of glucose in a suitable buffer (e.g., PBS, pH 7.0).[9]

-

Reaction Conditions: Conduct the reaction at an optimized temperature (e.g., 30°C) with agitation.[9]

-

Monitoring: Analyze the concentrations of D- and L-pantolactone over time using chiral HPLC to determine the enantiomeric excess of the product.

-

Work-up: Once the reaction reaches completion, terminate it (e.g., by adding acid) and extract the D-pantolactone product with an organic solvent.[9]

Performance Data

| Parameter | Reported Value | Source |

| Substrate Concentration | 1.25 M D,L-pantolactone | [9] |

| Enantiomeric Excess (ee) of D-PL | 98.6% | [9] |

| Productivity | 107.7 g/(L·d) | [9] |

| Reaction Time | 36 hours | [9] |

Chemo-Catalytic Asymmetric Synthesis

While biocatalytic methods are dominant, chemical approaches offer alternative routes. These often involve the use of chiral auxiliaries or asymmetric catalysts.

-

Asymmetric Aldol Reaction: The use of novel chiral organocatalysts, such as L-histidine-modified ionic liquids, has been shown to catalyze the asymmetric aldol reaction of isobutyraldehyde and a glyoxylate derivative, followed by hydrogenation, to produce D-pantolactone with high enantiomeric excess (93% ee).[11]

-

Sharpless Asymmetric Epoxidation/Dihydroxylation: These powerful synthetic tools can be employed to introduce chirality early in the synthetic sequence, leading to the enantioselective synthesis of D-pantolactone.[12]

-

Asymmetric Hydrogenation: Chiral metal complexes (e.g., Rhodium-based) have been used for the asymmetric hydrogenation of ketopantolactone.[13]

These methods, while offering high selectivity, can sometimes be limited by catalyst cost, sensitivity, and scalability compared to whole-cell biocatalysis for industrial production.

Quality Control: Chiral Analysis of Pantolactone

Ensuring the enantiomeric purity of the final D-pantolactone product is critical. Several analytical techniques are employed for this purpose:

-

High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP), often polysaccharide-based, to separate the D- and L-enantiomers.[14][15] A mobile phase, typically a mixture of n-hexane and isopropanol, is used for elution, and detection is commonly performed with a UV detector.[15]

-

Gas Chromatography (GC): Chiral GC columns can also be used for the separation and quantification of pantolactone enantiomers.

-

Molecular Rotational Resonance (MRR) Spectroscopy: A more advanced technique that can determine the enantiomeric excess by complexing the pantolactone enantiomers with a chiral tag molecule, which results in distinct and measurable rotational spectra for the diastereomeric complexes.[16]

Conclusion

The asymmetric synthesis of D-pantolactone is a well-developed field, with biocatalytic methods at the forefront of industrial production due to their high selectivity, mild reaction conditions, and environmental benefits. Kinetic resolution of racemic D,L-pantolactone remains a commercially important process, while the asymmetric reduction of ketopantolactone and multi-enzyme deracemization offer more direct and efficient alternatives with higher theoretical yields. The choice of synthetic strategy depends on factors such as desired scale, cost-effectiveness, and available infrastructure. Continued research into novel enzymes and process optimization will further enhance the sustainable production of this vital chiral intermediate.

References

- Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Publishing.

- Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system. RSC Publishing.

- Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Advances.

- From Molecule to Market: The Industrial Production Process of D-Panthenol. ChemAnalyst.

- Industrial kinetic resolution of D,L-pantolactone by an immobilized whole-cell bioc

- Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. Europe PMC.

- High-Performance Liquid Chromatography Method for Chiral Separation of Pantolactone Enantiomers. Benchchem.

- Chiral analysis of pantolactone with molecular rot

- Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. MDPI.

- Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy.

- Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d ... - PMC.

- Asymmetric Synthesis of Pantolactone: Recent Advances.

- Synthesis of D-pantolactone via Combined a Novel Organocatalyst Catalyzed Asymmetric Aldol Reaction and Hydrogenation C

- What is D-(-)-PANTOLACTONE and how is it synthesized?. Guidechem.

- The Stereospecific Significance of Pantolactone Enantiomers: A Technical Guide for Researchers. Benchchem.

- Enantioselective synthesis of D‐PL using Sharpless asymmetric epoxidation..

- Asymmetric reduction of ketones by homogeneous catalytic hydrogenation. Journal of the American Chemical Society.

- A new and short enantioselective synthesis of (R)-pantolactone. Tetrahedron: Asymmetry.

Sources

- 1. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecule to Market: The Industrial Production Process of D-Panthenol [chemanalyst.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Industrial kinetic resolution of d , l -pantolactone by an immobilized whole-cell biocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05708A [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: (R)- and (S)-Pantolactone as Robust Chiral Auxiliaries in Asymmetric Synthesis

Abstract